molecular formula C7H9BrS B13595576 2-(2-Bromoethyl)-5-methylthiophene

2-(2-Bromoethyl)-5-methylthiophene

Cat. No.: B13595576
M. Wt: 205.12 g/mol
InChI Key: GYGABVLGQGREHG-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-5-methylthiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromoethyl group at the 2-position and a methyl group at the 5-position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-5-methylthiophene can be achieved through several methods. One common approach involves the bromination of 5-methylthiophene followed by the introduction of the bromoethyl group. The reaction typically requires the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions often involve refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-5-methylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromoethyl)-5-methylthiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of polymers and advanced materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-5-methylthiophene involves its interaction with specific molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This can result in the inhibition of enzyme activity or disruption of cellular processes. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromoethyl)-5-methylthiophene is unique due to the presence of both the bromoethyl and methyl groups, which confer specific reactivity and properties. The bromoethyl group is more reactive in nucleophilic substitution reactions compared to chloroethyl or iodoethyl groups, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H9BrS

Molecular Weight

205.12 g/mol

IUPAC Name

2-(2-bromoethyl)-5-methylthiophene

InChI

InChI=1S/C7H9BrS/c1-6-2-3-7(9-6)4-5-8/h2-3H,4-5H2,1H3

InChI Key

GYGABVLGQGREHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CCBr

Origin of Product

United States

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